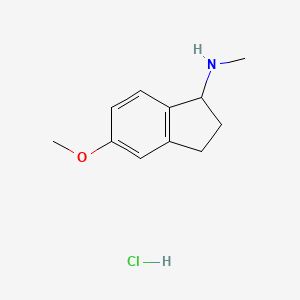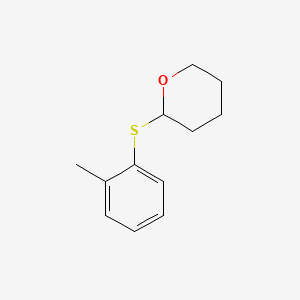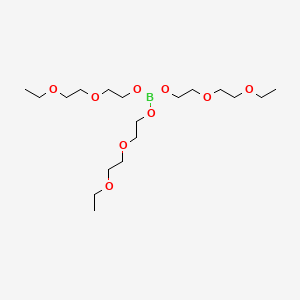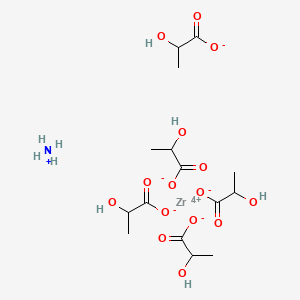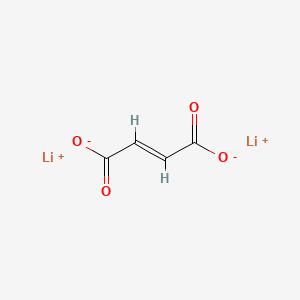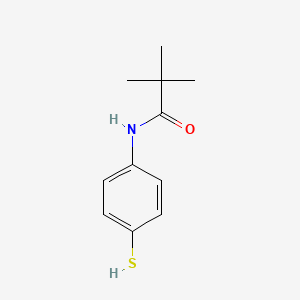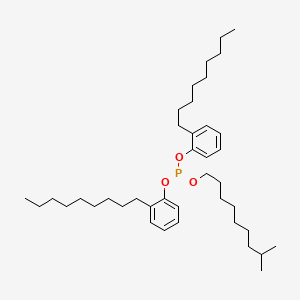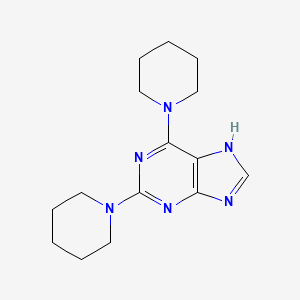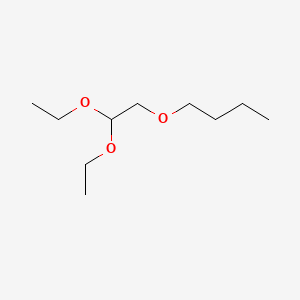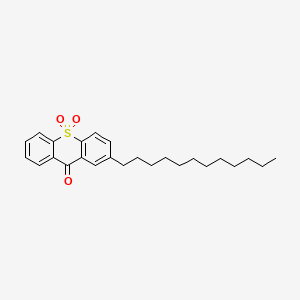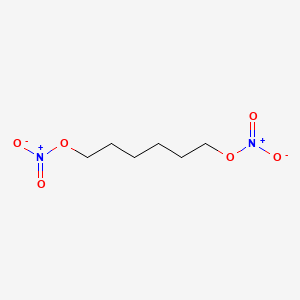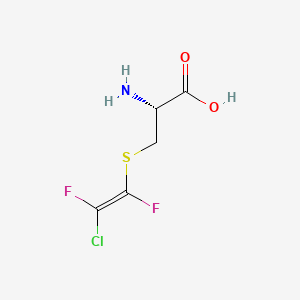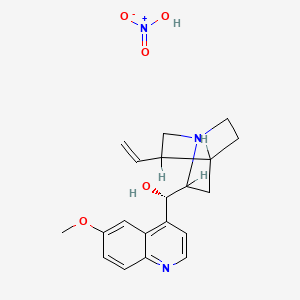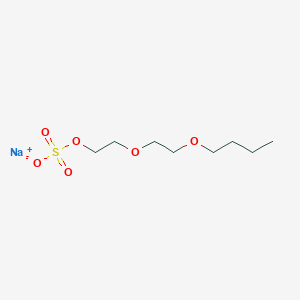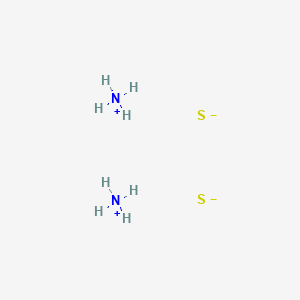
Diammonium disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium disulphide is a chemical compound with the formula (NH₄)₂S₂ It is composed of two ammonium ions (NH₄⁺) and one disulphide ion (S₂²⁻)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium disulphide can be synthesized through the reaction of ammonium sulfide with elemental sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the desired disulphide compound. The general reaction is as follows:
(NH4)2S+S→(NH4)2S2
Industrial Production Methods: In industrial settings, this compound is produced by passing hydrogen sulfide gas through a concentrated ammonia solution. This method ensures a high yield of the compound and is commonly used for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form ammonium sulfate and elemental sulfur.
Reduction: It can be reduced to form ammonium sulfide and hydrogen sulfide.
Substitution: this compound can participate in substitution reactions with other compounds, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Hydrogen gas, metal hydrides.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Ammonium sulfate, elemental sulfur.
Reduction: Ammonium sulfide, hydrogen sulfide.
Substitution: Various sulfur-containing organic and inorganic compounds.
Wissenschaftliche Forschungsanwendungen
Diammonium disulphide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfur-containing compounds and as a source of disulphide ions in various chemical reactions.
Biology: this compound is used in the study of disulphide bond formation in proteins and peptides, which is crucial for understanding protein folding and stability.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of disulphide-containing drugs.
Industry: It is used in the production of rubber and other materials that require sulfur cross-linking.
Wirkmechanismus
The mechanism of action of diammonium disulphide involves the release of disulphide ions (S₂²⁻) in solution. These ions can interact with various molecular targets, including proteins and enzymes, leading to the formation of disulphide bonds. This process is essential for the structural stability and function of many biological molecules.
Vergleich Mit ähnlichen Verbindungen
Diammonium disulphide can be compared with other disulphide compounds, such as:
Ammonium Disulfide: Similar in composition but differs in the number of ammonium ions.
Sodium Disulfide: Contains sodium ions instead of ammonium ions, leading to different solubility and reactivity properties.
Potassium Disulfide: Similar to sodium disulfide but with potassium ions.
Eigenschaften
CAS-Nummer |
84100-68-5 |
|---|---|
Molekularformel |
H8N2S2-2 |
Molekulargewicht |
100.21 g/mol |
IUPAC-Name |
diazanium;disulfide |
InChI |
InChI=1S/2H3N.2S/h2*1H3;;/q;;2*-2/p+2 |
InChI-Schlüssel |
LMYQHNCFYJKETJ-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].[S-2].[S-2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


